molecular formula C22H32BF2NO6 B3118416 tert-Butyl (2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)biscarbamate CAS No. 2377609-71-5

tert-Butyl (2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)biscarbamate

Cat. No.: B3118416
CAS No.: 2377609-71-5
M. Wt: 455.3
InChI Key: PIQVYFUVTOEGDX-UHFFFAOYSA-N
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Description

Tert-Butyl (2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)biscarbamate is a useful research compound. Its molecular formula is C22H32BF2NO6 and its molecular weight is 455.3. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32BF2NO6/c1-19(2,3)29-17(27)26(18(28)30-20(4,5)6)16-14(24)11-13(12-15(16)25)23-31-21(7,8)22(9,10)32-23/h11-12H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQVYFUVTOEGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32BF2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)biscarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.

The molecular formula of this compound is C22H32BF2NO6C_{22}H_{32}BF_2NO_6 with a molecular weight of 455.30 g/mol. The compound features a dioxaborolane moiety which is known for its role in various biological activities.

Research suggests that compounds containing boron atoms often exhibit unique interactions with biological targets. The dioxaborolane structure may enhance the compound's ability to inhibit certain enzymes or pathways involved in disease processes. For instance, boron-containing compounds have been studied for their roles in cancer therapy and neuroprotection.

In Vitro Studies

In vitro studies have demonstrated that related compounds can inhibit key enzymes such as acetylcholinesterase and β-secretase. These enzymes are crucial in the metabolism of neurotransmitters and the formation of amyloid plaques in Alzheimer's disease. The inhibition of these enzymes by similar compounds suggests that this compound may offer protective effects against neurodegeneration .

In Vivo Studies

In vivo models have shown that related compounds can reduce oxidative stress and inflammation in neurodegenerative conditions. For example, studies indicated that treatment with these compounds led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models subjected to scopolamine-induced cognitive impairment . This suggests potential neuroprotective effects that warrant further exploration.

Case Studies

  • Alzheimer’s Disease Models : In a study examining the effects of boron-containing compounds on Alzheimer's models, it was found that these compounds could significantly reduce amyloid plaque formation and improve cognitive function in treated animals . The specific mechanisms involved further elucidate the importance of the boron atom in modulating biological activity.
  • Oxidative Stress Reduction : Another study highlighted the ability of related dioxaborolane compounds to lower malondialdehyde (MDA) levels—a marker of oxidative stress—in brain tissues following neurotoxic exposure. The reduction was statistically significant compared to control groups treated with known neuroprotective agents .

Data Summary

PropertyValue
Molecular FormulaC22H32BF2NO6C_{22}H_{32}BF_2NO_6
Molecular Weight455.30 g/mol
BioactivityEnzyme inhibition (acetylcholinesterase, β-secretase)
Therapeutic PotentialNeuroprotection in Alzheimer’s disease

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)biscarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)biscarbamate

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